Melting Point Distinguishes 2,6-Regioisomer from 2,4- and 2,5-Analogs
The 2,6-substitution pattern of 2-bromo-6-methoxyphenol results in a significantly higher melting point compared to its 2,4- and 2,5-regioisomers, providing a clear physical property for identity verification and quality control . This difference is critical for ensuring the correct isomer is procured and utilized, especially when isomer identity impacts downstream synthetic outcomes or biological assay results .
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 62.0 to 66.0 |
| Comparator Or Baseline | 2-Bromo-4-methoxyphenol: 39.0 to 45.0; 4-Bromo-2-methoxyphenol: 35 to 39; 2,6-Dibromophenol: 54 to 57; 2-Methoxyphenol (Guaiacol): 26 to 29 |
| Quantified Difference | Target compound melts at a temperature 17-27°C higher than the 2,4-isomer, 23-31°C higher than the 2,5-isomer, and approximately 36°C higher than the non-brominated parent compound (2-methoxyphenol). |
| Conditions | Literature reported values; reference standard conditions (lit.). |
Why This Matters
The distinct melting point provides a simple, verifiable physical property for identity confirmation and purity assessment, mitigating the risk of isomer misidentification during procurement and handling.
